molecular formula C8H9IO4S2 B1302815 1-Iodo-3,5-bis(methylsulfonyl)benzene CAS No. 849035-96-7

1-Iodo-3,5-bis(methylsulfonyl)benzene

Cat. No. B1302815
CAS RN: 849035-96-7
M. Wt: 360.2 g/mol
InChI Key: UYRUGPWPAUYCBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives often involves substituting hydrogen atoms on the benzene ring with other functional groups. For example, the synthesis of 1,3,5-Tris(hydrogensulfato) benzene is achieved by reacting phloroglucinol with chlorosulfonic acid in dichloromethane at room temperature . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is synthesized through aromatic nucleophilic substitution . These methods highlight the versatility of benzene as a core structure for functionalization to obtain various derivatives, including potentially 1-Iodo-3,5-bis(methylsulfonyl)benzene.

Molecular Structure Analysis

The molecular structure of benzene derivatives is characterized using spectroscopic methods and X-ray crystallography. For instance, the structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . Similarly, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was determined by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction . These techniques are crucial for understanding the geometry and electronic structure of benzene derivatives.

Chemical Reactions Analysis

Benzene derivatives undergo various chemical reactions, which are essential for their functionalization. The paper on 1,3-bis(styrylsulfonyl)benzene discusses its cyclopropanation with dimethylsulfonium methylide . This reaction showcases the reactivity of the sulfonyl group, which is also present in the compound of interest, this compound. The reactivity of such groups can be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their substituents. For example, the redox properties of bis(dimesitylphosphino)benzene derivatives were investigated through electrochemical measurements . The miscibility, density, viscosity, and surface tension of ionic liquid-benzene mixtures were also studied, providing insights into the interactions between benzene rings and other chemical entities . These properties are critical for the practical application of benzene derivatives in various fields.

Scientific Research Applications

Synthesis of Complex Molecules

1-Iodo-3,5-bis(methylsulfonyl)benzene serves as a versatile intermediate in the synthesis of various complex organic compounds. For example, Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), highlighting the compound's utility in creating metal passivators and light-sensitive materials. This process is noted for its efficiency, environmental friendliness, and ease of operation (Gu, Yu, Zhang, & Xu, 2009).

Antioxidant Capacity and Chemical Reactions

Ilyasov et al. (2020) examined the antioxidant capacity of substances using ABTS/PP decolorization assays, which involve complex chemical reactions potentially relevant to compounds structurally related or synthesized using this compound. The study elucidated reaction pathways and highlighted the need for further investigation into the specificity and relevance of oxidation products in antioxidant assays (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) reviewed the importance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, highlighting the simple structure and wide accessibility of BTAs for applications ranging from nanotechnology to biomedical applications. While this review does not directly mention this compound, it underscores the significance of related benzene derivatives in advanced materials science (Cantekin, de Greef, & Palmans, 2012).

Liquid Crystal Research

Henderson and Imrie (2011) discussed the properties of methylene-linked liquid crystal dimers, emphasizing the unique behaviors of these compounds in creating nematic phases. The synthesis and study of such dimers reflect the broader utility of structurally complex benzene derivatives in materials science, potentially including those synthesized from this compound (Henderson & Imrie, 2011).

Safety and Hazards

The safety information available indicates that “1-Iodo-3,5-bis(methylsulfonyl)benzene” is an irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

1-iodo-3,5-bis(methylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO4S2/c1-14(10,11)7-3-6(9)4-8(5-7)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRUGPWPAUYCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)I)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375543
Record name 1-iodo-3,5-bis(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849035-96-7
Record name 1-iodo-3,5-bis(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-3,5-bis(methylsulfonyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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